Nitramisole

Description

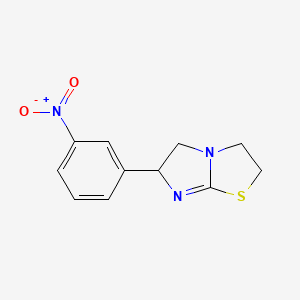

Nitramisole is an imidazothiazole derivative known for its anthelmintic properties. It has been particularly effective against migrating Strongylus vulgaris larvae in ponies, providing both clinical and radical cures . This compound is characterized by its unique structure, which includes a nitro group attached to an imidazothiazole ring.

Properties

CAS No. |

6646-49-7 |

|---|---|

Molecular Formula |

C11H11N3O2S |

Molecular Weight |

249.29 g/mol |

IUPAC Name |

6-(3-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |

InChI |

InChI=1S/C11H11N3O2S/c15-14(16)9-3-1-2-8(6-9)10-7-13-4-5-17-11(13)12-10/h1-3,6,10H,4-5,7H2 |

InChI Key |

RFAYUIIWPKWNKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nitramisole typically involves the cyclization of appropriate precursors to form the imidazothiazole ring. One common method includes the reaction of an amido-nitrile with a suitable reagent under mild conditions, often involving nickel-catalyzed addition followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve high-pressure homogenization and ultrasonication to ensure the formation of nanoemulsions, which are kinetically stable liquid-in-liquid dispersions . These methods help in achieving the desired purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Nitramisole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions include various substituted imidazothiazoles, which can have different biological activities depending on the substituents introduced.

Scientific Research Applications

Veterinary Medicine

Anthelmintic Agent

Nitramisole is predominantly used as an anthelmintic agent to treat parasitic infections in livestock and pets. Its mechanism of action involves paralyzing parasites, which allows them to be expelled from the host's body. It has proven effective against various helminths, including those affecting horses, cattle, and other domestic animals .

Case Study: Efficacy Against Strongylus vulgaris

A study evaluated the efficacy of this compound in comparison to other anthelmintics like pyrantel pamoate and avermectin B1a against migrating larvae of Strongylus vulgaris in ponies. The trial demonstrated that this compound effectively reduced the parasite load, showcasing its potential as a viable treatment option in equine medicine .

Immunomodulatory Effects

Recent research has indicated that this compound may possess immunomodulatory properties. It has been shown to enhance immune responses, potentially increasing resistance to infections. This aspect of this compound's functionality is being explored for its implications in both veterinary and human medicine.

Organic Synthesis

This compound serves as a valuable building block in organic chemistry due to its unique chemical structure. Its derivatives are being investigated for various synthetic applications, including the development of new pharmaceuticals and agrochemicals. The compound's ability to undergo specific reactions makes it a versatile reagent in synthetic pathways.

Research Findings

Recent studies have highlighted this compound's effectiveness against specific parasites:

- Schistosoma mansoni : Research indicates that this compound derivatives exhibit significant activity against this blood fluke in animal models, showcasing its potential for treating schistosomiasis .

- Fasciola hepatica : Studies have shown that this compound can effectively eradicate liver flukes from sheep and cattle, further emphasizing its utility in veterinary parasitology .

Mechanism of Action

The mechanism of action of Nitramisole involves its interaction with the nervous system of parasitic worms. It acts by inhibiting the enzyme fumarate reductase, which is crucial for the energy metabolism of the parasite. This inhibition leads to paralysis and eventual death of the parasite .

Comparison with Similar Compounds

Levamisole: Another imidazothiazole derivative with similar anthelmintic properties.

Pyrantel Pamoate: A tetrahydropyrimidine derivative used as an anthelmintic.

Ivermectin: A macrocyclic lactone with broad-spectrum antiparasitic activity.

Uniqueness: Nitramisole is unique due to its specific structure and the presence of a nitro group, which imparts distinct chemical and biological properties. Its effectiveness against Strongylus vulgaris larvae and its dual action as both a clinical and radical cure set it apart from other anthelmintics .

Biological Activity

Nitramisole is a synthetic compound primarily recognized for its significant biological activity, particularly as an anthelmintic agent . This article delves into its mechanisms of action, efficacy against various parasites, potential immunomodulatory effects, and relevant case studies.

This compound belongs to the imidazole class of compounds, characterized by a 2,5-dimethyl-1H-imidazole ring. This structure is crucial for its biological activity. The primary mechanism by which this compound exerts its effects involves the paralysis of parasites , allowing for their expulsion from the host's body. It achieves this by interfering with the neuromuscular function of helminths, leading to paralysis and subsequent elimination from the host.

Biological Efficacy

This compound has been shown to be effective against a variety of helminths, including:

- Nematodes : Effective in treating infections caused by nematodes in livestock.

- Cestodes : Demonstrated efficacy against tapeworms.

- Trematodes : Notably effective against liver flukes.

Comparative Efficacy Table

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Imidazole | Anthelmintic | Targets neuromuscular function |

| Pyrantel Pamoate | Tetrahydropyrimidine | Anthelmintic | Acts on neuromuscular junctions |

| Levamisole | Imidazothiazole | Anthelmintic | Immunomodulatory effects |

| Ivermectin | Macrocyclic lactone | Antiparasitic | Broad-spectrum activity |

| Mebendazole | Benzimidazole | Anthelmintic | Inhibits microtubule formation in parasites |

Immunomodulatory Effects

In addition to its anthelmintic properties, this compound has been investigated for its immunomodulatory effects . Research indicates that it may enhance immune responses, potentially improving resistance to infections. This dual action makes this compound a compound of interest not only in veterinary medicine but also in potential human applications.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound in various settings:

- Veterinary Applications : In a study involving ponies treated with this compound, researchers noted that body temperatures returned to normal within 24-72 hours post-treatment, indicating effective management of parasitic infections .

- Comparative Trials : A trial comparing this compound with other anthelmintics demonstrated that this compound effectively reduced parasite loads in infected animals, showcasing its potency relative to other treatments .

- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound disrupts neuromuscular transmission in parasites, leading to paralysis and death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.